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molecular formula C9H17NO3 B180245 Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 118156-56-2

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B180245
M. Wt: 187.24 g/mol
InChI Key: YIDXEVJPPXFECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936606B2

Procedure details

The above ester (12.8 g, 59.5 mmol, 1.0 equiv) was dissolved in 50 mL of dry CH2Cl2 under Ar and cooled to −78° C. A 1 Molar solution of DIBAL-H in CH2Cl2 (149 mL, 149 mmol, 2.5 equiv) was added dropwise over a 30 min period. The cold bath was removed and the reaction solution allowed to warm to ambient temperature. At this time EtOAc (10 mL) was added dropwise to quench the excess DIBAL-H. 100 mL of 1H HCl (aq) was added dropwise over a 30 min period with rapid stirring. The resulting mixture was filtered on a pad of diatomaceous earth and the filtrate was dried over Na2SO4, decanted and concentrated to yield 4-hydroxymethyl-piperidine-1-carboxylic acid ethyl ester as a nearly colorless oil that was used without further purification.
Name
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
149 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:7][CH2:6]1)=O.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[CH2:14]([O:13][C:11]([N:8]1[CH2:9][CH2:10][CH:5]([CH2:3][OH:2])[CH2:6][CH2:7]1)=[O:12])[CH3:15]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
COC(=O)C1CCN(CC1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
149 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
ADDITION
Type
ADDITION
Details
At this time EtOAc (10 mL) was added dropwise
CUSTOM
Type
CUSTOM
Details
to quench the excess DIBAL-H
ADDITION
Type
ADDITION
Details
100 mL of 1H HCl (aq) was added dropwise over a 30 min period with rapid stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered on a pad of diatomaceous earth
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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